[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Description
[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a useful research compound. Its molecular formula is C22H15NO5S and its molecular weight is 405.42. The purity is usually 95%.
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Scientific Research Applications
In Silico Predictions and Microbial Investigation
A study by Pandya et al. synthesized a library of compounds related to 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, exploring their drug-likeness properties through in silico ADME prediction. The compounds exhibited significant antibacterial, antifungal, and antimycobacterial activities, indicating their potential as antimicrobial agents. This research highlights the compound's application in developing new therapeutic agents with broad-spectrum antimicrobial activity (Pandya, Dave, Patel, & Desai, 2019).
Neuroprotective Activity
Largeron et al. explored the neuroprotective properties of derivatives of 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, finding significant protective effects against brain damage in models mimicking cerebral palsy. These findings suggest potential applications in treating or preventing conditions associated with oxidative stress and neuronal damage (Largeron, Mesplès, Gressens, Cecchelli, Spedding, Le Ridant, & Fleury, 2001).
Photoinitiator for Free Radical Polymerization
Kumbaraci et al. demonstrated the use of a 1,3-benzodioxole derivative as a photoinitiator for free radical polymerization. This application showcases the compound's role in material sciences, particularly in developing new polymerization processes that require precise control over the initiation step (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Antioxidant Properties
Çetinkaya et al. synthesized derivatives of 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone and evaluated their antioxidant activities. The compounds exhibited potent antioxidant power, suggesting their potential use in developing treatments or supplements aimed at combating oxidative stress-related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5S/c24-22(15-6-2-1-3-7-15)21-13-23(16-10-11-18-19(12-16)28-14-27-18)17-8-4-5-9-20(17)29(21,25)26/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSVDZBNZJCAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=C(S(=O)(=O)C4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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